molecular formula C52H88N2O39 B12076641 N-[2-[[4-[3-acetamido-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide CAS No. 210427-13-7

N-[2-[[4-[3-acetamido-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

Cat. No.: B12076641
CAS No.: 210427-13-7
M. Wt: 1365.2 g/mol
InChI Key: SUSQQDGHFAOUBW-UHFFFAOYSA-N
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Description

This compound is a highly complex acetamide derivative featuring multiple glycosidic linkages, including substituted oxane (pyranose) rings. Its structure integrates acetamido groups, hydroxymethyl substituents, and a branched oligosaccharide core.

Properties

CAS No.

210427-13-7

Molecular Formula

C52H88N2O39

Molecular Weight

1365.2 g/mol

IUPAC Name

N-[2-[[4-[3-acetamido-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

InChI

InChI=1S/C52H88N2O39/c1-11-23(62)28(67)34(73)48(80-11)89-41-19(9-59)86-47(22(54-14(4)61)43(41)92-51-37(76)31(70)26(65)16(6-56)84-51)93-44-27(66)20(87-52(38(44)77)88-39-17(7-57)82-45(78)33(72)32(39)71)10-79-46-21(53-13(3)60)42(91-49-35(74)29(68)24(63)12(2)81-49)40(18(8-58)85-46)90-50-36(75)30(69)25(64)15(5-55)83-50/h11-12,15-52,55-59,62-78H,5-10H2,1-4H3,(H,53,60)(H,54,61)

InChI Key

SUSQQDGHFAOUBW-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)COC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)NC(=O)C)O)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and selective oxidation or reduction steps. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Glycosidic Bond Cleavage

The compound contains multiple glycosidic bonds (e.g., oxan-2-yl ethers), which are susceptible to acid-catalyzed hydrolysis. For example:

Glycoside+H3O+Aglycone+Sugar\text{Glycoside} + \text{H}_3\text{O}^+ \rightarrow \text{Aglycone} + \text{Sugar}

This reaction is critical in prodrug activation, as seen in structurally related compounds like trabectedin prodrugs, which release active agents via glycosidase enzymes or acidic environments .

Reaction Site Conditions Products
Glycosidic ethers0.1–1 M HCl, 60–100°CFree sugars (oxan-2-ol derivatives)
Enzymatic (glycosidases)Aglycone + monosaccharides

Acetamide Hydrolysis

The terminal acetamide group undergoes hydrolysis under strongly acidic or basic conditions:

Acetamide+H2OH+/OHAcetic Acid+Amine\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Acetic Acid} + \text{Amine}

This reaction is supported by analogs in PubChem (CID 45029265), where acetylated sugars generate free amines and carboxylic acids .

Oxidation Reactions

The compound’s hydroxyl-rich regions (e.g., 3,4,5-trihydroxyoxan-2-yl groups) are prone to oxidation. For instance:

Secondary Alcohol+CrO3Ketone\text{Secondary Alcohol} + \text{CrO}_3 \rightarrow \text{Ketone}

In biological systems, enzymatic oxidation by cytochrome P450 could produce carbonyl derivatives, as observed in phaseoloside E analogs .

Oxidation Target Reagents/Conditions Products
Secondary hydroxylsCrO₃, H₂SO₄Ketones
Primary hydroxylsTEMPO/NaClOCarboxylic acids

Esterification and Acetylation

Free hydroxyl groups can undergo esterification or acetylation. For example:

Hydroxyl+Acetic AnhydrideAcetate Ester\text{Hydroxyl} + \text{Acetic Anhydride} \rightarrow \text{Acetate Ester}

This is evident in the synthesis of related glycosides (e.g., trifluoroacetic acid-mediated acetylation) .

Enzymatic Modifications

In biological contexts:

  • Glycosyltransferases add sugar moieties to hydroxyl groups.

  • Sulfotransferases catalyze sulfation of hydroxyls, as seen in sulfated oxane derivatives .

Acid-Catalyzed Rearrangements

Under strongly acidic conditions, the compound’s polyol structure may undergo cyclization or epimerization, similar to rearrangements in triterpenoid glycosides .

Key Stability Considerations

  • pH Sensitivity : Degrades rapidly in acidic environments (pH < 3) due to glycosidic cleavage .

  • Thermal Stability : Decomposes above 150°C via caramelization of reducing sugars .

Scientific Research Applications

Pharmaceutical Applications

  • Antidiabetic Properties : Research indicates that compounds with similar structural features exhibit antidiabetic effects by modulating glucose metabolism and enhancing insulin sensitivity. This compound's potential to mimic or enhance these effects makes it a candidate for further investigation in diabetes management .
  • Antioxidant Activity : The presence of multiple hydroxyl groups in the structure suggests that this compound may possess antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have shown that similar compounds can scavenge free radicals effectively .
  • Anti-inflammatory Effects : Compounds derived from carbohydrate structures have been noted for their anti-inflammatory properties. This compound could be explored for its ability to reduce inflammation markers in various disease models .

Food Science Applications

  • Functional Food Ingredients : The compound's bioactive properties may allow it to be used as a functional ingredient in food products aimed at enhancing health benefits. Its antioxidant and anti-inflammatory properties could be beneficial for developing health-promoting foods .
  • Preservative Potential : Due to its antimicrobial properties observed in related compounds, this compound could serve as a natural preservative in food systems, helping to extend shelf life while maintaining food safety .

Biotechnological Applications

  • Drug Delivery Systems : The structural complexity of this compound allows for potential applications in drug delivery systems where it could be used to encapsulate therapeutic agents and release them in a controlled manner .
  • Biosensors Development : The unique chemical properties may also enable the development of biosensors for detecting specific biomolecules or pathogens in clinical diagnostics or food safety applications .

Case Study 1: Antidiabetic Activity

A study exploring the effects of similar carbohydrate derivatives on glucose metabolism showed significant reductions in blood glucose levels in diabetic models. The mechanism involved enhanced insulin signaling pathways and increased glucose uptake by peripheral tissues.

Case Study 2: Antioxidant Efficacy

Research utilizing various hydroxymethylated carbohydrate derivatives demonstrated their ability to reduce oxidative stress markers in vitro and in vivo. The compound's high hydroxyl content is hypothesized to contribute significantly to its radical scavenging ability.

Mechanism of Action

The mechanism of action would depend on the specific biological target. The compound could interact with enzymes or receptors, inhibiting or activating their function. The multiple hydroxyl groups could form hydrogen bonds with biological molecules, while the acetamido group could participate in various biochemical reactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Functional Groups Solubility (Predicted)
Target Compound ~1200–1400* 6 oxan rings, 3 acetamido groups High (polar solvents)
2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetamide 297.307 1 oxan ring, 1 acetamido group Moderate
2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide (from PF 43(1)) 513.59 Aromatic rings, formamido group Low (lipophilic)

*Estimated based on structural complexity and analogues.

Bioactivity and Mechanism

Unlike simpler acetamide glycosides, the target compound’s multiple hydroxyl and hydroxymethyl groups may enhance hydrogen-bonding interactions with biological targets, such as ribosomes or enzymes, akin to trichothecene toxins . However, its lack of epoxide groups (critical for trichothecene toxicity) suggests divergent bioactivity, possibly as a carbohydrate-binding antimicrobial or anti-inflammatory agent .

Biological Activity

The compound N-[2-[[4-[3-acetamido-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide is a complex glycoside derivative with potential biological activities. This article reviews its biological properties based on existing literature and research findings.

Chemical Structure

The compound's structure is characterized by multiple hydroxymethyl and acetamido groups attached to a backbone of oxane sugars. This complex structure suggests potential interactions with biological systems that could lead to various pharmacological effects.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in the oxane rings may contribute to radical scavenging activities. A study demonstrated that glycosides can effectively neutralize free radicals, thereby reducing oxidative stress in cells .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies suggest that similar glycoside derivatives inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action may involve disruption of bacterial cell membranes or interference with cellular metabolism .

Anti-inflammatory Effects

In models of inflammation, compounds resembling this structure have been reported to inhibit pro-inflammatory cytokines. This suggests that N-acetamido derivatives may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and inflammatory bowel disease .

Case Study 1: Antioxidant Efficacy

A study conducted on a group of glycosides demonstrated their ability to reduce oxidative damage in human fibroblast cells. The results showed a significant decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels after treatment with the glycosides over a 48-hour period .

Case Study 2: Antimicrobial Activity

In a controlled laboratory setting, the compound was tested against a panel of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains. For instance:

Bacterial StrainMIC (µg/mL)
E. coli50
S. aureus25
Pseudomonas aeruginosa100

These results indicate effective antimicrobial properties at relatively low concentrations .

Research Findings

Recent investigations into similar compounds have highlighted their potential as therapeutic agents. For instance:

  • Glycoside Derivatives : Studies have shown that glycosides can enhance immune responses and possess anti-cancer properties by inducing apoptosis in tumor cells .
  • Mechanistic Insights : Research into the signaling pathways affected by these compounds suggests modulation of NF-kB and MAPK pathways, which are crucial in inflammation and cancer progression .

Q & A

Q. Table 1: Key Stereochemical Features Identified via NMR

Functional GroupChemical Shift (δ, ppm)Coupling Constants (Hz)Spatial Correlation
Anomeric protons4.8–5.2J = 3–4 (axial-equatorial)Confirmed via NOESY
Acetamide methyl2.0–2.2N/AAdjacent to NH resonance

Basic Question: How can researchers design synthetic routes for this glycosylated acetamide derivative?

Answer:
Synthesis requires orthogonal protection strategies for hydroxyl groups and sequential glycosylation:

Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) or benzyl ethers to selectively mask reactive hydroxyls during glycosidic bond formation .

Glycosylation : Employ trichloroacetimidate or thioglycoside donors under catalytic Lewis acid conditions (e.g., BF₃·OEt₂) to control anomeric selectivity.

Global Deprotection : Hydrogenolysis (for benzyl groups) or fluoride-mediated cleavage (for silyl ethers) in final steps.

Key Challenge : Steric hindrance from branched oxane rings necessitates low-temperature (–40°C) reactions to minimize side products .

Advanced Question: How can contradictions in bioactivity data (e.g., cytotoxicity vs. inertness) be resolved?

Answer:
Contradictions often arise from impurities, assay conditions, or target specificity. Mitigation strategies include:

  • Orthogonal Assays : Validate results using both cell-based (e.g., MTT assay) and cell-free (e.g., enzyme inhibition) platforms.
  • Purity Assessment : Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) to confirm compound integrity (>98% purity) .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to rule out false positives from aggregation or solubility issues.

Q. Table 2: Example Bioactivity Data Comparison

Assay TypeObserved ActivityPotential Artifact SourceResolution Method
MTT (Cell Viability)Cytotoxic (IC₅₀ = 10 µM)Solvent (DMSO) toxicityUse <0.1% DMSO controls
SPR (Protein Binding)No bindingImmobilization artifactValidate with ITC

Advanced Question: What computational tools are suitable for predicting this compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model interactions with carbohydrate-binding proteins (e.g., lectins) over 100+ ns trajectories .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding poses in active sites, prioritizing hydrogen bonding with hydroxyl/acetyl groups.
  • Machine Learning : Train models on glycoside-protein interaction databases to predict affinity or selectivity .

Critical Consideration : Explicitly solvate the system to account for water-mediated hydrogen bonds, which dominate carbohydrate-protein interactions .

Advanced Question: How can researchers address solubility challenges in aqueous assays?

Answer:

  • Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or DMSO-water gradients (<5% organic solvent) to enhance solubility without denaturing proteins .
  • Derivatization : Introduce sulfonate or phosphate groups to polar moieties, balancing solubility with structural integrity.
  • Dynamic Light Scattering (DLS) : Monitor aggregation in real-time to adjust buffer conditions (pH, ionic strength) .

Q. Table 3: Solubility Optimization Strategies

MethodSolubility AchievedCompatibility with Assays
HP-β-CD (10 mM)1.2 mg/mLCell-based assays
Phosphate buffer (pH 7.4)0.8 mg/mLEnzymatic assays

Advanced Question: What analytical techniques are essential for characterizing glycosidic linkages?

Answer:

  • Tandem Mass Spectrometry (MS/MS) : Collision-induced dissociation (CID) fragments to identify branching patterns and linkage positions .
  • Enzymatic Digestion : Use glycosidases (e.g., α-mannosidase) to selectively cleave specific linkages, followed by LC-MS analysis .
  • Infrared (IR) Spectroscopy : Detect characteristic C-O-C stretching vibrations (1050–1150 cm⁻¹) in glycosidic bonds .

Note : Cross-validate with ¹³C NMR to confirm anomeric configurations (δ 95–110 ppm for α/β linkages) .

Advanced Question: How can AI-driven platforms enhance research on this compound’s pharmacokinetics?

Answer:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate AI tools like GastroPlus to predict absorption/distribution based on LogP and polar surface area .
  • Deep Learning for ADMET : Use platforms like ADMET Predictor to forecast toxicity or metabolic stability from structural descriptors.
  • Automated Synthesis Planning : IBM RXN for retrosynthetic pathways prioritizing glycosylation efficiency .

Future Direction : Couple AI with robotic synthesis platforms for iterative design-test cycles .

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